molecular formula C14H20N6O2 B12792995 Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- CAS No. 134934-50-2

Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-

Cat. No.: B12792995
CAS No.: 134934-50-2
M. Wt: 304.35 g/mol
InChI Key: ABCVSSOLTYBPCQ-IMSIIYSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is a synthetic nucleoside analogue derived from adenosine through structural modifications:

  • Structural Features: Removal of the 2' and 3' hydroxyl groups (dideoxy modification) and substitution of the 2'-position with a 1-pyrrolidinyl group. This substitution introduces a five-membered nitrogen-containing ring, altering electronic and steric properties compared to natural adenosine .
  • Potential Applications: Likely designed for antiviral activity (e.g., against HIV or HCV) or enhanced metabolic stability, as seen in related dideoxynucleosides .

Properties

CAS No.

134934-50-2

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-pyrrolidin-1-yloxolan-2-yl]methanol

InChI

InChI=1S/C14H20N6O2/c15-12-11-13(17-7-16-12)20(8-18-11)14-10(5-9(6-21)22-14)19-3-1-2-4-19/h7-10,14,21H,1-6H2,(H2,15,16,17)/t9-,10+,14+/m0/s1

InChI Key

ABCVSSOLTYBPCQ-IMSIIYSGSA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1CCN(C1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Pyrrolidino-2’,3’-dideoxyadenosine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, where ribonucleoside 2’,3’-bisxanthates are prepared using bromoethane or 3-bromopropanenitrile as alkylating agents. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is environmentally friendly and cost-effective.

Industrial Production Methods: Industrial production of 2’-Pyrrolidino-2’,3’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as prepar

Biological Activity

Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-, commonly referred to as N6-(1-pyrrolidinyl)adenosine, is a modified adenosine analog that has garnered attention due to its selective agonistic activity at adenosine receptors, particularly the A1 receptor. This compound exhibits significant biological activity, influencing various physiological processes including neurotransmitter release, cardiovascular function, and potential therapeutic applications in neuroprotection and cardioprotection.

Chemical Structure and Properties

The molecular formula for Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is C14H20N6OC_{14}H_{20}N_{6}O. It features a pyrrolidinyl group at the 2' position of the adenosine backbone, which is crucial for its receptor binding and activity.

Receptor Binding Affinity

Research indicates that N6-(1-pyrrolidinyl)adenosine exhibits high affinity for the A1 adenosine receptor. Specifically, it has been reported to have a Ki value of approximately 8.0 nM for the A1 receptor and a significantly lower affinity for the A2A receptor (Ki = 2800 nM), resulting in a selectivity ratio of approximately 350 . This selectivity is critical for minimizing side effects associated with non-selective adenosine receptor activation.

Upon binding to the A1 receptor, N6-(1-pyrrolidinyl)adenosine activates intracellular signaling pathways that lead to:

  • Inhibition of Adenylyl Cyclase : This results in decreased levels of cyclic AMP (cAMP), which is pivotal in various cellular responses.
  • Modulation of Ion Channels : Activation can influence calcium and potassium channels, impacting neuronal excitability and neurotransmitter release .
  • Cardioprotective Effects : In preclinical models, this compound has demonstrated the ability to modulate heart rate and protect cardiac tissue under stress conditions .

Cardiovascular Studies

In studies involving isolated rat hearts, N6-(1-pyrrolidinyl)adenosine was shown to reduce heart rate while enhancing myocardial perfusion during ischemic conditions. This suggests its potential as a therapeutic agent in managing ischemic heart diseases .

Neuroprotective Studies

N6-(1-pyrrolidinyl)adenosine has also been investigated for its neuroprotective properties. In models of neurodegeneration, it was found to reduce neuronal cell death and promote survival under oxidative stress conditions. The compound's ability to modulate glutamate release may contribute to its protective effects against excitotoxicity .

Comparative Analysis with Other Adenosine Analogues

To further understand the biological activity of N6-(1-pyrrolidinyl)adenosine, a comparative analysis with other adenosine analogues was conducted. The following table summarizes key differences in receptor affinity and biological effects:

Compound NameA1 Ki (nM)A2A Ki (nM)Selectivity Ratio (A2A/A1)Notable Effects
N6-(1-pyrrolidinyl)adenosine82800350Cardioprotective, neuroprotective
Capadenoson<0.5>1000>2000Selective A1 agonist
Neladenoson102000200Cardioprotective

Table 1: Comparison of Receptor Affinities and Biological Effects of Adenosine Analogues

Scientific Research Applications

Key Properties

  • Molecular Formula : C₁₁H₁₅N₅O₃
  • Molecular Weight : 253.27 g/mol
  • Solubility : Soluble in water and organic solvents

Pharmacological Studies

Adenosine receptors play a significant role in various biological functions, including cardiovascular regulation, neurotransmission, and immune response. The compound has been studied extensively for its potential therapeutic applications:

  • Epilepsy Treatment : Research indicates that adenosine receptor agonists can suppress seizures. Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- has been evaluated for its efficacy in enhancing seizure control in models resistant to conventional antiepileptic drugs .
  • Cardiovascular Effects : The compound has shown promise in modulating heart rate and blood pressure through its action on A1 receptors, which inhibit adenylate cyclase activity leading to decreased heart rate .

Cancer Research

Adenosine signaling is implicated in tumor growth and metastasis. Studies have explored the potential of adenosine receptor antagonists to inhibit tumor progression:

  • Tumor Inhibition : Compounds like adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- have been investigated for their ability to block A3 receptors, which are associated with tumor growth inhibition .

Neurodegenerative Disorders

The modulation of adenosine receptors is being explored as a therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Neuroprotective Effects : Research suggests that activating A2A receptors can provide neuroprotection under ischemic conditions, making this compound a candidate for further investigation in neuroprotection .

Case Study 1: Epilepsy Management

A study conducted on the efficacy of various adenosine analogs, including adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-, demonstrated significant seizure suppression in rodent models. The results indicated that modulation of A1 receptor activity could lead to improved outcomes for patients with refractory epilepsy .

Case Study 2: Cancer Therapeutics

In vitro studies have shown that the application of adenosine receptor antagonists can reduce the proliferation of cancer cells. The use of adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- was linked to decreased tumor growth rates in xenograft models, highlighting its potential as an adjunct therapy in oncology .

Chemical Reactions Analysis

Hydrolysis Reactions

  • Acidic Hydrolysis : Under strongly acidic conditions (e.g., HCl, 80°C), the glycosidic bond between the ribose and adenine base cleaves, yielding pyrrolidine-modified sugar fragments and adenine.

  • Alkaline Hydrolysis : Limited reactivity observed due to the dideoxy structure, though the 5'-hydroxyl group may undergo partial deprotonation .

Oxidation Reactions

The 5'-hydroxyl group is susceptible to oxidation:

Oxidizing Agent Product Conditions
MnO₂5'-Ketone derivativeAnhydrous DCM, room temperature
Dess-Martin periodinane5'-AldehydeTHF, 0°C to RT, 2 hours

These oxidized forms exhibit altered receptor-binding profiles, particularly at A₁ and A₃ adenosine receptors .

Enzymatic Modifications

The compound interacts with enzymes involved in nucleoside metabolism:

  • Adenosine Deaminase (ADA) : Converts the adenine base to hypoxanthine, forming 2',3'-dideoxyinosine analogs. This reaction occurs in phosphate buffer (pH 7.0) with 3% DMSO, achieving 95% yield in 3 hours .

  • Kinases : Limited phosphorylation at the 5'-OH group due to steric hindrance from the pyrrolidinyl moiety, reducing its incorporation into DNA/RNA.

Substitution Reactions

The pyrrolidinyl group participates in nucleophilic substitutions :

Reaction Type Reagents Outcome
AlkylationMethyl iodide, K₂CO₃N-methylation of pyrrolidine nitrogen
AcylationAcetyl chloride, pyridineAcetylated pyrrolidine derivative

These modifications enhance lipophilicity, improving blood-brain barrier permeability .

Interaction with Electrophiles

Electrophilic aromatic substitution (EAS) occurs at the adenine base:

  • Bromination : NBS in DMF selectively brominates the C8 position of adenine.

  • Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups at the C2 position, altering adenosine receptor affinity .

Stability Under Physiological Conditions

Comparative stability data:

Condition Half-Life Degradation Pathway
pH 7.4, 37°C (plasma)4.2 hoursEnzymatic deamination (ADA)
pH 1.2 (gastric fluid)1.8 hoursGlycosidic bond hydrolysis

Data highlights its relative stability in neutral environments compared to acidic media .

Key Research Findings

  • Modifications at the 2'-pyrrolidinyl position increase A₃ receptor selectivity by 12-fold compared to unmodified adenosine .

  • Resistance to HIV-1 reverse transcriptase incorporation due to the dideoxy structure, making it a candidate for antiretroviral prodrug development .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing stable, receptor-selective therapeutics.

Comparison with Similar Compounds

2',3'-Dideoxyadenosine (ddA)

  • Structure : Lacks hydroxyl groups at 2' and 3' positions but retains unmodified 2'-H.
  • Evidence shows 2'-substitutions (e.g., fluoro, nitrobenzenesulfonyl) reduce hydrolysis rates significantly compared to unmodified dideoxynucleosides . Antiviral Activity: ddA requires intracellular phosphorylation to its active triphosphate form. The pyrrolidinyl substitution may influence phosphorylation efficiency or interaction with viral polymerases .

2'-Fluoro-2',3'-Dideoxyadenosine (2'-F-ddA)

  • Structure : 2'-Fluoro substitution instead of pyrrolidinyl.
  • Comparison: Stability: Fluorine’s electronegativity stabilizes the glycosidic bond, but the pyrrolidinyl group’s bulk may provide additional steric protection against nucleases . Metabolic Resistance: Fluorinated nucleosides often resist deamination; however, cycloSal-pronucleotides (e.g., cycloSal-d4TMP) demonstrate that nitrogenous substitutions can bypass enzymatic degradation entirely .

N6-(1-Pyrrolidinyl)Adenosine

  • Functional Insights: Exhibits high adenosine A1 receptor affinity (Ki = 7.3 nM) and selectivity over A2A receptors, suggesting pyrrolidinyl groups enhance receptor interactions . The target compound’s 2'-pyrrolidinyl group may similarly modulate interactions with viral targets (e.g., reverse transcriptase) or cellular enzymes.

Azidothymidine (AZT)

  • Structure : 3'-azido substitution in a thymidine scaffold.
  • Key Contrasts :
    • Substitution Position : AZT’s 3'-azido group terminates DNA chain elongation, whereas the 2'-pyrrolidinyl group in the target compound may alter substrate recognition or binding kinetics.
    • Metabolism : AZT requires phosphorylation for activation. The pyrrolidinyl group could influence intracellular transport or kinase affinity .

Stability and Enzymatic Resistance

Glycosidic Bond Stability

  • Unmodified dideoxynucleosides (e.g., ddA) exhibit rapid glycosidic bond hydrolysis.
  • 2'-Substitutions :
    • 2'-Fluoro or 2'-O-(p-nitrobenzenesulfonyl) groups increase stability under acidic conditions .
    • The 2'-pyrrolidinyl group likely provides similar stabilization via steric hindrance and reduced electrophilicity at the glycosidic bond .

Enzymatic Deamination Resistance

  • Pyrrolidinyl-substituted compounds in resist deamination, suggesting analogous metabolic stability .

Antiviral Activity and Mechanism

  • Target Enzymes : Likely HIV reverse transcriptase or HCV NS5B polymerase, common targets for dideoxynucleosides.
  • Comparative Data :
    • CycloSal-d4TMP : Shows EC50 = 0.2 μM against HIV-1 in MT-4 cells, highlighting the efficacy of pronucleotide strategies .
    • Fluorinated Analogues : 2',3'-dideoxy-2'-fluoro nucleosides exhibit anti-HIV activity with reduced cytotoxicity compared to AZT .

Q & A

Q. What synthetic strategies are commonly employed to introduce the 1-pyrrolidinyl group at the 2'-position of adenosine analogs?

The synthesis of 2'-modified adenosine derivatives typically involves multi-step protocols. For example, a protected adenosine precursor (e.g., 5'-O-dimethoxytrityl-N-benzoyl-2'-deoxyadenosine) is functionalized at the 3'-position using thiophosphoramidite chemistry, with pyrrolidinyl groups introduced via nucleophilic substitution or coupling reactions. Key steps include the use of TPDS-Cl₂ for protection, allylation, and oxidative cleavage (e.g., NaIO₄ for diol cleavage) followed by reduction (NaBH₄) . Protecting group compatibility (e.g., DMTr, benzoyl) and regioselectivity must be carefully optimized to avoid side reactions.

Q. How does the absence of 2'- and 3'-hydroxyl groups influence the hydrolytic stability of adenosine analogs?

The removal of 2'- and 3'-OH groups reduces susceptibility to acid-catalyzed glycosidic bond cleavage. However, dideoxynucleosides like 2',3'-dideoxyadenosine (ddA) remain prone to hydrolysis due to base-catalyzed mechanisms. Stability can be enhanced by introducing electron-withdrawing groups (e.g., fluorination at 2') or rigidifying the sugar moiety. For instance, 2'-O-(p-nitrobenzenesulfonyl) adenosine exhibits improved stability under acidic conditions compared to unmodified analogs .

Q. What analytical methods are critical for confirming the structural integrity of synthesized 2',3'-dideoxy-2'-(1-pyrrolidinyl) adenosine?

Techniques include:

  • HPLC/MS : To verify purity and molecular weight.
  • NMR (¹H, ¹³C, ²D-COSY) : To confirm regiochemistry of the pyrrolidinyl group and sugar conformation.
  • X-ray crystallography : For absolute configuration determination, especially when stereochemical ambiguities arise .
  • Enzymatic assays : To assess resistance to adenosine deaminase or phosphorylases, which target unmodified nucleosides .

Advanced Research Questions

Q. How can researchers evaluate the antiviral efficacy of 2',3'-dideoxy adenosine derivatives against RNA viruses like HCV?

Methodologies include:

  • Viral replication assays : Using HCV replicon systems or infected hepatoma cells (e.g., Huh-7) to measure EC₅₀ values.
  • Metabolic stability studies : Incubating compounds with liver microsomes to assess CYP450-mediated degradation.
  • Prodrug design : Phosphoramidate prodrugs (e.g., 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methylguanosine phosphoramidate) enhance intracellular delivery by bypassing kinase-dependent phosphorylation bottlenecks .
  • Resistance profiling : Serial passage of virus in the presence of suboptimal compound concentrations to identify mutations in viral polymerases .

Q. What experimental approaches are used to investigate the interaction of 2'-pyrrolidinyl-modified adenosine analogs with adenosine deaminase (ADA)?

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} using purified ADA and spectrophotometric detection of inosine formation.
  • Crystallography : Co-crystallize the analog with ADA to map binding interactions (e.g., hydrogen bonding with His17, Glu217).
  • Molecular dynamics simulations : Predict conformational changes in ADA’s active site upon analog binding .

Q. How do electronic effects of 2'-substituents modulate glycosidic bond stability in dideoxyadenosine analogs?

Electron-withdrawing groups (e.g., -SO₂Ar, -F) stabilize the glycosidic bond by reducing electron density at the anomeric carbon, thereby slowing acid-catalyzed hydrolysis. For example, 2'-fluorinated ddA derivatives exhibit 3–5-fold greater half-lives in pH 2.0 buffers compared to non-fluorinated analogs. Conversely, electron-donating groups (e.g., -OCH₃) accelerate hydrolysis . Quantitative structure-stability relationships (QSSR) using Hammett σ constants can guide substituent selection .

Q. What strategies mitigate off-target effects of 2',3'-dideoxy adenosine derivatives in kinase inhibition studies?

  • Selectivity profiling : Screen against panels of >100 kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Prodrug optimization : Mask polar groups (e.g., 5'-OH) to reduce non-specific binding.
  • Covalent modifiers : Introduce electrophilic warheads (e.g., α,β-unsaturated ketones) for irreversible inhibition of target kinases while sparing off-target enzymes .

Contradictions and Resolutions

  • Inconsistent Antiviral Activity : While 2',3'-dideoxy analogs show potent anti-HCV activity , carbanucleosides with similar modifications are inactive against HIV/HSV but active against HCMV . This highlights the need for virus-specific optimization of sugar and base moieties.
  • Stability vs. Bioactivity : Fluorination improves stability but may reduce cellular uptake due to increased hydrophobicity. Balancing these properties requires iterative SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.